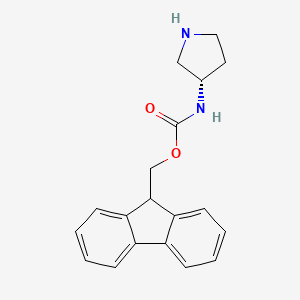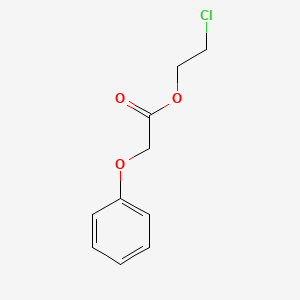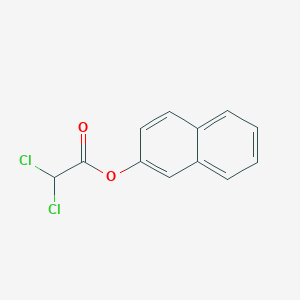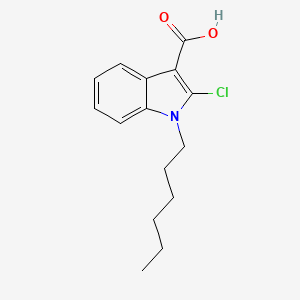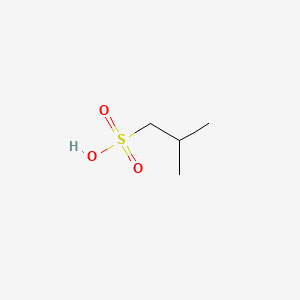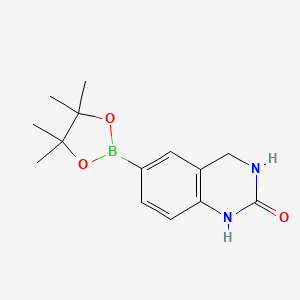
1-Ethyl-3-nitro-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-nitro-2(1H)-pyridinone is a heterocyclic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, a nitro group at the third position, and a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-nitro-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-2(1H)-pyridinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reaction of 1-ethyl-2(1H)-pyridinone with a nitrating agent such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers better control over the nitration process and yields higher purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and flow rates, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
1-Ethyl-3-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethyl-3-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 1-Carboxy-3-nitro-2(1H)-pyridinone.
科学研究应用
1-Ethyl-3-nitro-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
In materials science, the electronic properties of the compound are exploited to develop materials with specific functionalities. The presence of the nitro and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other materials.
相似化合物的比较
1-Ethyl-3-nitro-2(1H)-pyridinone can be compared with other similar compounds such as:
1-Ethyl-3-nitro-2-phenyl-indole: This compound has a similar nitro group but differs in the core structure, which is an indole instead of a pyridinone.
Ethyl 3-nitro-2-phenylacrylate: This compound also contains a nitro group and an ethyl group but has an acrylate moiety instead of a pyridinone ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridinone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
1-ethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-5-3-4-6(7(8)10)9(11)12/h3-5H,2H2,1H3 |
InChI 键 |
VZOIKHJINSYQJE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C(C1=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


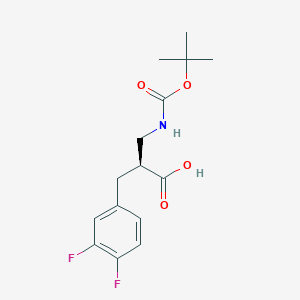


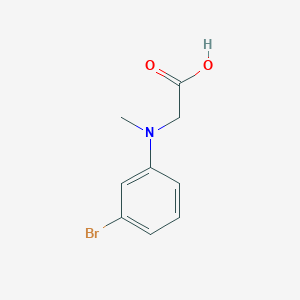
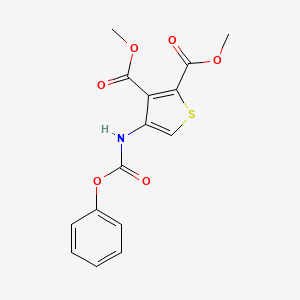
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
